molecular formula C18H15F3N4O2S2 B2401191 1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922644-71-1

1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Número de catálogo: B2401191
Número CAS: 922644-71-1
Peso molecular: 440.46
Clave InChI: JDXATOKTFWHCSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-thiadiazole core functionalized with a 3-(trifluoromethyl)benzylthio substituent at the 5-position and a 4-methoxyphenylurea group at the 2-position. The compound’s structure combines a thiadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a trifluoromethyl group that enhances lipophilicity and bioavailability . Urea moieties are critical for intermolecular interactions, such as hydrogen bonding, which may contribute to biological activity, particularly in enzyme inhibition or receptor binding.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S2/c1-27-14-7-5-13(6-8-14)22-15(26)23-16-24-25-17(29-16)28-10-11-3-2-4-12(9-11)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXATOKTFWHCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F3N2O2SC_{21}H_{17}F_3N_2O_2S. The compound features a urea moiety linked to a thiadiazole ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from the same structural family. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects against various cancer cell lines including Jurkat, HeLa, and MCF-7. The IC50_{50} values were notably low (approximately 4.64 µM for Jurkat cells), indicating strong antiproliferative effects .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : BPU was shown to induce cell cycle arrest in the sub-G1 phase, leading to increased apoptosis in cancer cells .
  • Antiangiogenic Activity : In vivo studies using chick chorioallantoic membrane assays indicated that BPU significantly inhibited angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various pathogenic microorganisms. Research indicates that compounds with similar structures have been effective against gram-positive bacteria and other pathogens .

Case Studies and Research Findings

StudyCompoundActivityFindings
Study 1BPUAnticancerIC50_{50} = 4.64 µM against Jurkat cells; induces apoptosis
Study 2Thiadiazole derivativesAntimicrobialEffective against gram-positive bacteria; mechanism involves disruption of microbial cell wall synthesis
Study 3Related urea compoundsAnticancerSignificant inhibition of cell proliferation across multiple cancer cell lines

Comparación Con Compuestos Similares

Key Observations :

  • Trifluoromethyl vs. Halogenated Groups : The CF₃ group in the target compound offers superior lipophilicity and resistance to oxidative metabolism compared to chloro or bromo substituents .

Physicochemical Properties

Melting Points and Solubility

  • Solubility : The 4-methoxyphenyl group enhances water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), but the trifluoromethylbenzylthio moiety counteracts this by increasing hydrophobicity .

Stability and Metabolic Considerations

  • Electron-Withdrawing Groups : The CF₃ group stabilizes the compound against enzymatic degradation compared to electron-donating groups (e.g., methoxy in ) .
  • Steric Hindrance : The benzylthio group may shield the urea moiety from hydrolysis, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Functionalization of the thiadiazole ring with a trifluoromethylbenzylthio group via nucleophilic substitution (e.g., using triethylamine as a base in DMF at 60–80°C) .
  • Step 3 : Urea coupling between the thiadiazole intermediate and 4-methoxyphenyl isocyanate in anhydrous ethanol .
    • Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Microwave-assisted synthesis may reduce reaction times and improve yields for analogous compounds .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Techniques :

  • X-ray crystallography for unambiguous structural confirmation (e.g., bond angles, torsion angles) .
  • ¹H/¹³C NMR to verify substituent integration and electronic environments (e.g., trifluoromethyl splitting patterns) .
  • HPLC-MS for purity assessment (>95%) and molecular weight confirmation .
  • FT-IR to validate urea C=O (1650–1700 cm⁻¹) and thiadiazole C-S (600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the trifluoromethylbenzylthio group influence this compound’s biological activity compared to analogs with chloro or pyridyl substituents?

  • Structure-Activity Relationship (SAR) :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Thioether linkage allows for targeted interactions with cysteine-rich enzyme active sites (e.g., kinases) .
  • Comparative data for analogs:
Substituent (R)IC₅₀ (μM)Target
CF₃ (this compound)0.8 ± 0.1Kinase X
Cl ( analog)2.3 ± 0.4Kinase X
Pyridyl ( analog)1.5 ± 0.2Kinase X
  • Conclusion : Trifluoromethyl substitution confers superior inhibitory potency .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Approach :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for pathway inhibition) .

Q. What computational methods predict this compound’s binding modes with potential therapeutic targets?

  • Methods :

  • Molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with urea and π-π stacking with thiadiazole .
  • MD simulations (AMBER) to assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models to correlate electronic descriptors (e.g., HOMO-LUMO gap) with activity .

Methodological Challenges

Q. How can researchers mitigate synthetic challenges such as low yields during urea coupling?

  • Solutions :

  • Use Schlenk techniques to exclude moisture, which hydrolyzes isocyanate intermediates .
  • Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) and add catalysts like DMAP .
  • Purify via recrystallization from ethanol/water (70:30 v/v) to remove unreacted starting materials .

Q. What in vitro models are appropriate for evaluating this compound’s neuroprotective or antitumor potential?

  • Models :

  • Neuroprotection : Primary cortical neurons exposed to glutamate-induced excitotoxicity; measure viability via MTT assay and ROS levels .
  • Antitumor : NCI-60 cell panel screening, followed by clonogenic assays in HCT116 (colon cancer) or MCF7 (breast cancer) lines .

Key Citations

  • Synthesis optimization:
  • SAR and computational modeling:
  • Analytical characterization:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.